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molecular formula C16H23N3O B7503301 1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one

1-(1-Butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one

Cat. No. B7503301
M. Wt: 273.37 g/mol
InChI Key: VMQJSWQUKLAPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180649B2

Procedure details

A mixture of 1-piperidin-4-yl-1,3-dihydro-benzimidazol-2-one (1.96 g, 9 mmol), 1-butylbromide (1.46 ml, 13.5 mmol) and potassium carbonate (1.86 g, 13.5 mmol) in ethanol (20 ml) was refluxed for 18 hours. After cooling to ambient temperature acetone (5 ml) and diethyl ether (5 ml) was added to the reaction mixture, followed by filtration and evaporation of the filtrate in vacuo. The crude product was subjected to column chromatography using a mixture of chloroform and methanol (7/1) containing 1% concentrated ammonium hydroxide as eluent and 1-butyl-3-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one was eluted first followed by 1-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one contaminated with the di-butylated product. The last product was recrystallized from ethanol and 1-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one was isolated as a white crystalline compound, which was dissolved in a small amount of methylene chloride whereafter oxalic acid was added. The formed 1-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one oxalate was collected by filtration, white crystals, m.p. 209-214° C. 1-butyl-3-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one as an oil was dissolved in a small amount of methylene chloride and oxalic acid was added. Only a yellow syrup of this product was obtained.
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8]2=[O:16])[CH2:3][CH2:2]1.[CH2:17](Br)[CH2:18][CH2:19][CH3:20].C(=O)([O-])[O-].[K+].[K+].CC(C)=O>C(O)C.C(OCC)C>[CH2:17]([N:1]1[CH2:2][CH2:3][CH:4]([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8]2=[O:16])[CH2:5][CH2:6]1)[CH2:18][CH2:19][CH3:20] |f:2.3.4|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
1.46 mL
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
1.86 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
followed by filtration and evaporation of the filtrate in vacuo
ADDITION
Type
ADDITION
Details
a mixture of chloroform and methanol (7/1)
ADDITION
Type
ADDITION
Details
containing 1% concentrated ammonium hydroxide as eluent
WASH
Type
WASH
Details
1-butyl-3-(1-butyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one was eluted first
CUSTOM
Type
CUSTOM
Details
The last product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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